molecular formula C12H17ClFN B069873 4-(3-Fluorobenzyl)piperidine hydrochloride CAS No. 193357-21-0

4-(3-Fluorobenzyl)piperidine hydrochloride

Cat. No.: B069873
CAS No.: 193357-21-0
M. Wt: 229.72 g/mol
InChI Key: XZRQMBCQGGXDKQ-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzyl)piperidine hydrochloride is a synthetic compound belonging to the class of fluorinated piperidines. It is characterized by a six-membered piperidine ring attached to a fluorinated benzyl group at the 4th position.

Mechanism of Action

Target of Action

The primary target of 4-(3-Fluorobenzyl)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the formation of beta-amyloid peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzyl)piperidine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and filtration, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3-Fluorobenzyl)piperidine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorobenzyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties in various applications .

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRQMBCQGGXDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193357-21-0
Record name 4-[(3-fluorophenyl)methyl]piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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